molecular formula C19H17N5 B13824050 2-methyl-N-[(4E)-1-(4-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]aniline

2-methyl-N-[(4E)-1-(4-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]aniline

Cat. No.: B13824050
M. Wt: 315.4 g/mol
InChI Key: CCSYLKZAGQXTIP-UHFFFAOYSA-N
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Description

2-methyl-N-[(4E)-1-(4-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]aniline is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(4E)-1-(4-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]aniline typically involves the condensation of appropriate pyrazolopyrimidine derivatives with aniline derivatives under controlled conditions. One common method involves the use of ultrasonic-assisted synthesis, which has been shown to improve yields and reaction efficiency . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(4E)-1-(4-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Copper(I) iodide as a catalyst in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells. This mechanism makes it a promising candidate for targeted cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[(4E)-1-(4-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]aniline is unique due to its specific substitution pattern, which enhances its binding affinity to CDK2 and improves its selectivity for cancer cells. This makes it a more potent and selective inhibitor compared to other similar compounds.

Properties

Molecular Formula

C19H17N5

Molecular Weight

315.4 g/mol

IUPAC Name

N-(2-methylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H17N5/c1-13-7-9-15(10-8-13)24-19-16(11-22-24)18(20-12-21-19)23-17-6-4-3-5-14(17)2/h3-12H,1-2H3,(H,20,21,23)

InChI Key

CCSYLKZAGQXTIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4C

Origin of Product

United States

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